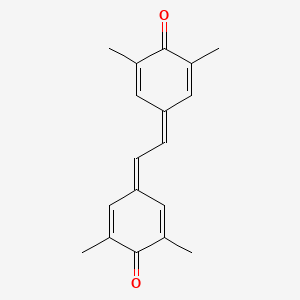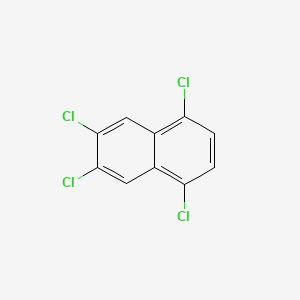![molecular formula C16H12BrIN2O4S B13801793 2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid is a complex organic compound characterized by the presence of bromine, iodine, and methoxy groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid typically involves multiple steps, including bromination, iodination, and the introduction of methoxy and carbamothioylamino groups. The process begins with the bromination of a suitable aromatic precursor, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The iodination step is carried out using iodine or an iodine-containing reagent. The final step involves the formation of the carbamothioylamino group through a reaction with a suitable thiourea derivative .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The process may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium iodide (NaI), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The presence of bromine, iodine, and methoxy groups allows the compound to engage in various biochemical pathways. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid
- 5-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid
Uniqueness
2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles .
Eigenschaften
Molekularformel |
C16H12BrIN2O4S |
|---|---|
Molekulargewicht |
535.2 g/mol |
IUPAC-Name |
2-[(3-bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C16H12BrIN2O4S/c1-24-13-5-2-8(6-11(13)17)14(21)20-16(25)19-12-4-3-9(18)7-10(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,25) |
InChI-Schlüssel |
FMOYDJFACHRJOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


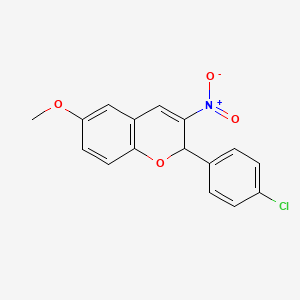

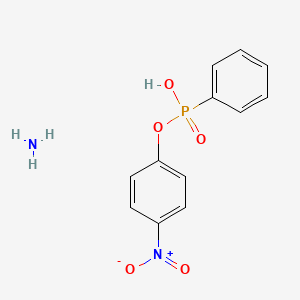
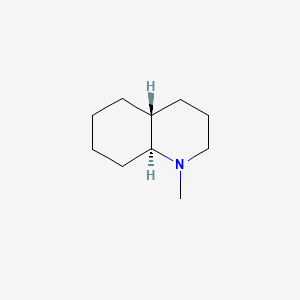
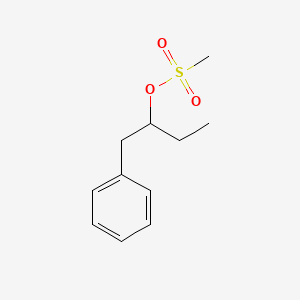

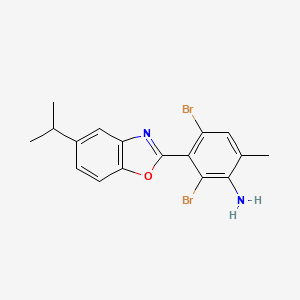
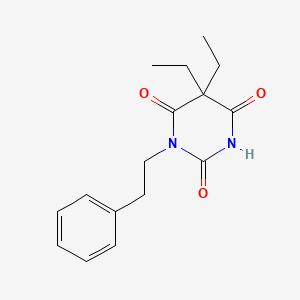
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)

